Cas no 1871172-21-2 (1-[(propan-2-yloxy)methyl]-1H-indol-6-amine)
![1-[(propan-2-yloxy)methyl]-1H-indol-6-amine structure](https://ja.kuujia.com/scimg/cas/1871172-21-2x500.png)
1-[(propan-2-yloxy)methyl]-1H-indol-6-amine 化学的及び物理的性質
名前と識別子
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- 1-[(propan-2-yloxy)methyl]-1H-indol-6-amine
- 1871172-21-2
- EN300-1107151
-
- インチ: 1S/C12H16N2O/c1-9(2)15-8-14-6-5-10-3-4-11(13)7-12(10)14/h3-7,9H,8,13H2,1-2H3
- InChIKey: JWZXKHQZKDQHPV-UHFFFAOYSA-N
- SMILES: O(C(C)C)CN1C=CC2C=CC(=CC1=2)N
計算された属性
- 精确分子量: 204.126263138g/mol
- 同位素质量: 204.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 208
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.2Ų
- XLogP3: 2
1-[(propan-2-yloxy)methyl]-1H-indol-6-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1107151-0.05g |
1-[(propan-2-yloxy)methyl]-1H-indol-6-amine |
1871172-21-2 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
Enamine | EN300-1107151-2.5g |
1-[(propan-2-yloxy)methyl]-1H-indol-6-amine |
1871172-21-2 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
Enamine | EN300-1107151-0.1g |
1-[(propan-2-yloxy)methyl]-1H-indol-6-amine |
1871172-21-2 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
Enamine | EN300-1107151-0.25g |
1-[(propan-2-yloxy)methyl]-1H-indol-6-amine |
1871172-21-2 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
Enamine | EN300-1107151-10g |
1-[(propan-2-yloxy)methyl]-1H-indol-6-amine |
1871172-21-2 | 95% | 10g |
$4236.0 | 2023-10-27 | |
Enamine | EN300-1107151-1.0g |
1-[(propan-2-yloxy)methyl]-1H-indol-6-amine |
1871172-21-2 | 1g |
$1414.0 | 2023-06-10 | ||
Enamine | EN300-1107151-5.0g |
1-[(propan-2-yloxy)methyl]-1H-indol-6-amine |
1871172-21-2 | 5g |
$4102.0 | 2023-06-10 | ||
Enamine | EN300-1107151-0.5g |
1-[(propan-2-yloxy)methyl]-1H-indol-6-amine |
1871172-21-2 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
Enamine | EN300-1107151-10.0g |
1-[(propan-2-yloxy)methyl]-1H-indol-6-amine |
1871172-21-2 | 10g |
$6082.0 | 2023-06-10 | ||
Enamine | EN300-1107151-1g |
1-[(propan-2-yloxy)methyl]-1H-indol-6-amine |
1871172-21-2 | 95% | 1g |
$986.0 | 2023-10-27 |
1-[(propan-2-yloxy)methyl]-1H-indol-6-amine 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
1-[(propan-2-yloxy)methyl]-1H-indol-6-amineに関する追加情報
Compound CAS No. 1871172-21-2: 1-[(Propan-2-yloxy)methyl]-1H-indol-6-amine
The compound CAS No. 1871172-21-2, also known as 1-[(propan-2-yloxy)methyl]-1H-indol-6-amine, is a structurally unique organic compound that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are widely studied for their diverse biological activities and potential applications in drug discovery. The indole ring system, a heterocyclic structure consisting of a benzene ring fused with a pyrrole ring, is a common motif in many bioactive molecules, including natural products and synthetic drugs.
The indolamine functional group in this compound plays a significant role in its chemical reactivity and biological properties. The presence of the propan-2-yloxy substituent further enhances the molecule's versatility, making it a promising candidate for various chemical transformations and biological assays. Recent studies have highlighted the importance of such substituted indole derivatives in modulating cellular signaling pathways, particularly those involved in inflammation, neurodegenerative diseases, and cancer.
From a synthetic perspective, CAS No. 1871172-21-2 can be prepared through a variety of methods, including nucleophilic aromatic substitution, coupling reactions, and enzymatic transformations. These methods allow for precise control over the substitution pattern on the indole ring, enabling researchers to tailor the compound's properties for specific applications. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly influence the molecule's solubility, stability, and bioavailability.
In terms of biological activity, CAS No. 1871172-21-2 has shown potential as an antioxidant, anti-inflammatory, and neuroprotective agent in preclinical studies. Its ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines makes it a valuable tool in combating oxidative stress-related disorders. Furthermore, its interaction with key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been extensively investigated, providing insights into its therapeutic potential.
Recent advancements in computational chemistry have also enabled researchers to predict the binding affinities of CAS No. 1871172-21-2 to various protein targets. Molecular docking studies have revealed that this compound exhibits strong binding to targets such as the serotonin transporter (SERT) and monoamine oxidase (MAO), suggesting its potential role in treating mood disorders like depression and anxiety.
The development of novel analogs based on CAS No. 1871172-21-2 is an active area of research. By modifying the substituents on the indole ring or altering the side chains, scientists aim to enhance the compound's pharmacokinetic properties while maintaining or improving its bioactivity. For example, the introduction of hydrophilic groups can improve solubility and absorption, while lipophilic modifications may enhance permeability across biological membranes.
In conclusion, CAS No. 187000000000
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